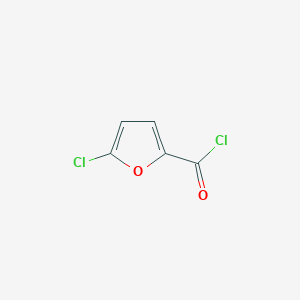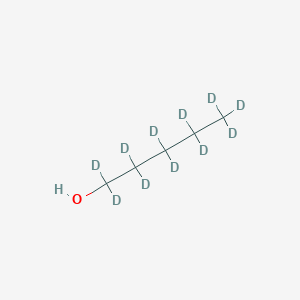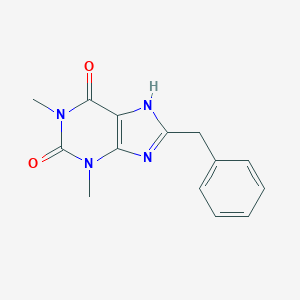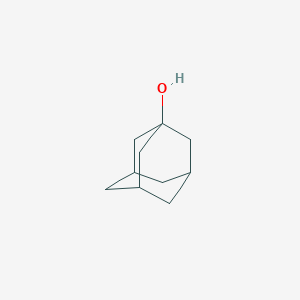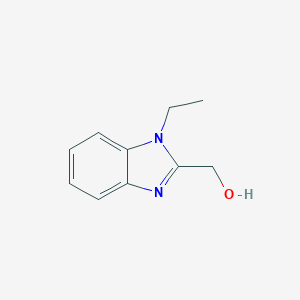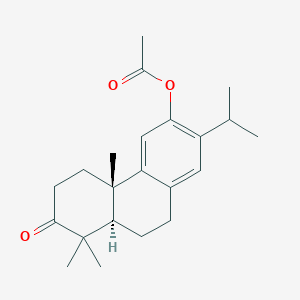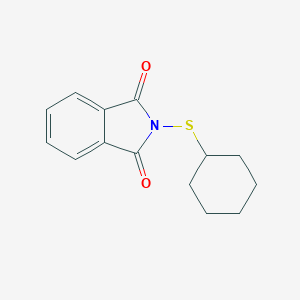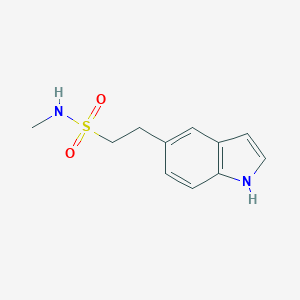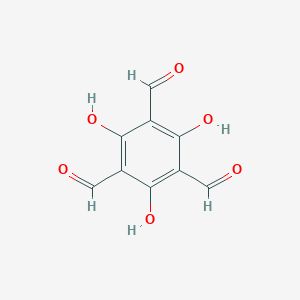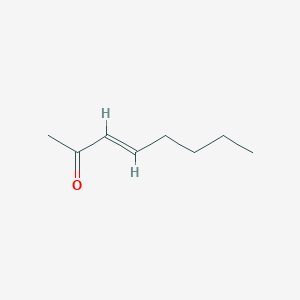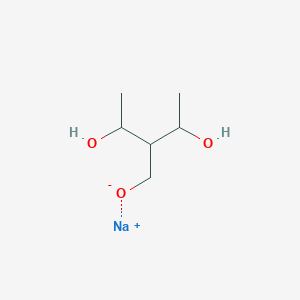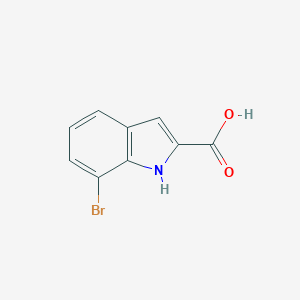
7-Bromo-1H-indole-2-carboxylic acid
Descripción general
Descripción
7-Bromo-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indole carboxylic acids. These compounds contain an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and a carboxylic acid group. The specific structure of 7-Bromo-1H-indole-2-carboxylic acid includes a bromine atom at the seventh position of the indole ring.
Synthesis Analysis
The synthesis of indole carboxylic acids can be achieved through various strategies. One such method is demonstrated in the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which involves a regioselective and highly efficient strategy using trifluoroacetylated indole driven hydrolysis. This method allows for the selective placement of a bromine substituent on the indole ring and has been confirmed by 1H NMR data . Although this paper does not directly describe the synthesis of 7-Bromo-1H-indole-2-carboxylic acid, the principles of regioselectivity and functional group transformation could be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of indole carboxylic acids is characterized by the orientation of the carboxylic acid groups in relation to the indole ring system. For example, in 3-Carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring is nearly coplanar with the indole ring system, while the carboxylic acid group linked to the five-membered ring is almost perpendicular . This information provides insight into the potential molecular conformation of 7-Bromo-1H-indole-2-carboxylic acid, although the exact orientation would depend on the position of the substituents.
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions, including functionalization and substitution. For instance, bromo indoles bearing a carboxylic acid group can be further functionalized into amide derivatives using aromatic or aliphatic amines through ultrasonic irradiation . Additionally, indoles can participate in Ullmann reactions, as well as reactions with thionyl chloride to form sulfinyl chlorides, which can then be converted into sulfoxides, sulfides, or sulfones . These reactions highlight the chemical versatility of indole carboxylic acids and suggest possible reactions for 7-Bromo-1H-indole-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1H-indole-2-carboxylic acid would be influenced by the presence of the bromine atom and the carboxylic acid group. The bromine atom is a heavy substituent that can affect the compound's density, boiling point, and refractive index. The carboxylic acid group contributes to the compound's acidity, solubility in water, and ability to form hydrogen bonds, as seen in the crystal structure of related compounds where O—H⋯O and N—H⋯O hydrogen bonds generate sheet-like structures in the crystal lattice . These properties are crucial for understanding the behavior of the compound in various environments and for its potential applications in chemical synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Development of Indole Derivatives
Researchers have been exploring the synthesis of bromo-indole compounds, including 7-Bromo-1H-indole-2-carboxylic acid, for their potential in various applications. For example, Huleatt et al. (2008) reported the synthesis of brominated indole derivatives, highlighting their use as valuable substrates in transition metal-mediated cross-coupling chemistry (Huleatt et al., 2008). Similarly, Sharma et al. (2020) developed a concise, regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, emphasizing its importance as a scaffold for anti-inflammatory compounds (Sharma et al., 2020).
Chemical Investigation and Potential Biological Activities
The exploration of brominated tryptophan alkaloids from sponges, as conducted by Segraves and Crews (2005), has led to the discovery of new brominated tryptophan derivatives, including variants of 7-bromo-1H-indole-2-carboxylic acid. These compounds showed potential for inhibiting the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Advanced Synthesis Techniques
Researchers like Miyasaka et al. (2009) have developed methods for efficient synthesis of fluorescent diarylindoles, utilizing indole-2-carboxylic acids like 7-Bromo-1H-indole-2-carboxylic acid. This method provides an avenue for creating high-efficiency blue emitters (Miyasaka et al., 2009).
Exploration of Pharmaceutical Applications
The synthesis of novel indole-2-carboxylic acid derivatives has attracted attention due to their potential therapeutic applications. Raju et al. (2015) synthesized a series of such derivatives and found significant antibacterial and moderate antifungal activities, suggesting their use in developing new drugs (Raju et al., 2015).
Novel Synthesis Strategies
Kalinski et al. (2006) described a novel one-pot synthesis of diverse indole scaffolds, utilizing a strategy that combines Ugi four-component reaction with an intramolecular Heck-reaction. This method enables the synthesis of 1H-indole-2-carboxylic acid building blocks, demonstrating the versatility of bromo-indole compounds (Kalinski et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMXVLKFBRKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341698 | |
| Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indole-2-carboxylic acid | |
CAS RN |
16732-71-1 | |
| Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



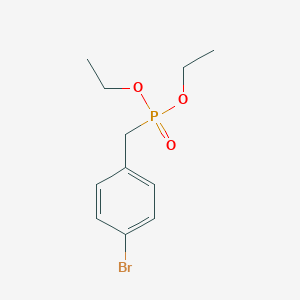
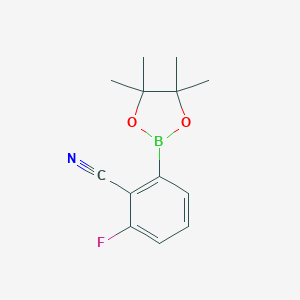
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
